![molecular formula C21H20N2O3 B2687935 N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 951948-35-9](/img/structure/B2687935.png)

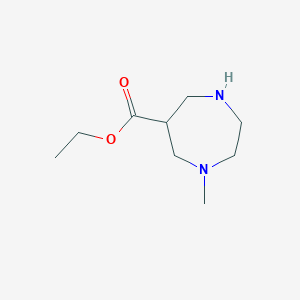

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

A study on Rh(III)-catalyzed selective coupling presents a method for the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process allows for diverse product formation through selective C-C and C-N bond formation, providing insights into the reactivity of related compounds (Jing Zheng et al., 2014). Additionally, a novel synthesis approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was reported, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids, highlighting the versatility of benzofuran and indole derivatives in chemical synthesis (Joachim Schlosser et al., 2015).

Neuroprotective and Antioxidant Effects

Research into novel benzofuran-2-carboxamide derivatives has demonstrated significant neuroprotective and antioxidant activities. Certain derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with potential implications for neuroprotection in disease models (Jungsook Cho et al., 2015).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone was reported as a means to explore anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, with some exhibiting notable analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

A study on the solid-phase synthesis of oligo(p-benzamide) foldamers developed a coupling protocol allowing the synthesis of these foldamers on solid support. This research contributes to the development of nanoscale objects for supramolecular chemistry, showcasing the structural versatility and potential application of benzamide derivatives in creating complex molecular architectures (Hannah M. König et al., 2006).

Enzyme Inhibition

Research on novel inhibitors of poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds, marking a significant advancement in the search for inhibitors of this nuclear enzyme. This finding opens up new avenues for the development of therapeutic agents targeting poly(ADP-ribose) synthetase for various medical applications (M. R. Purnell & W. Whish, 1980).

Mécanisme D'action

Target of Action

Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets such as rac-beta serine/threonine-protein kinase, glycogen synthase kinase-3 beta, camp-dependent protein kinase catalytic subunit alpha, and camp-dependent protein kinase inhibitor alpha .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of certain groups attached to the aryl ring in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making the molecule more cell permeable .

Result of Action

Similar compounds have shown moderate inhibitory activity against α-glucosidase .

Action Environment

The environment can significantly impact the action of similar compounds .

Propriétés

IUPAC Name |

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13(10-15-12-22-17-8-4-3-7-16(15)17)23-21(24)19-11-14-6-5-9-18(25-2)20(14)26-19/h3-9,11-13,22H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHDYYGBODTRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl-lambda6-sulfanone](/img/structure/B2687853.png)

![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)

![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2687858.png)

![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

methylidene}amino 2,4-difluorobenzoate](/img/structure/B2687872.png)

![4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide](/img/structure/B2687873.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2687875.png)